molecular formula C13H11Cl2N3O B8572042 2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

Cat. No. B8572042
M. Wt: 296.15 g/mol
InChI Key: BTYUDXQEYQNBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446034B2

Procedure details

A 150-mL sealed tube was charged with 2,5-dichloro-4-iodopyridine (3.5 g, 12.78 mmol), 2-amino-N-methylbenzamide (1.919 g, 12.78 mmol) and tripotassium phosphate (8.14 g, 38.3 mmol) in 1,4-dioxane (100 mL). The reaction mixture was degassed with nitrogen for 10 min. Bis(2-diphenylphosphinophenyl)ether (DPEPhos, 0.688 g, 1.278 mmol) and Pd(OAc)2 (0.115 g, 0.511 mmol) were added and the reaction mixture was heated in a 120° C. oil bath over night. The reaction mixture was filtered through celite, which was washed with dioxane. The solvent was evaporated to dryness and the solid was washed with EtOH (10 mL×3) to give 2.14 g (56%) of product as an off white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.919 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.688 g
Type
reactant
Reaction Step Two
Quantity
0.115 g
Type
catalyst
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:20]=[CH:19][CH:18]=[CH:17][C:12]=1[C:13]([NH:15][CH3:16])=[O:14].P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2OC2C=CC=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:20]=[CH:19][CH:18]=[CH:17][C:12]=2[C:13]([NH:15][CH3:16])=[O:14])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:2.3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)Cl
Name
Quantity
1.919 g
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1
Name
tripotassium phosphate
Quantity
8.14 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.688 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C=CC=C1)OC1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.115 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 150-mL sealed tube
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with nitrogen for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite, which
WASH
Type
WASH
Details
was washed with dioxane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
WASH
Type
WASH
Details
the solid was washed with EtOH (10 mL×3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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